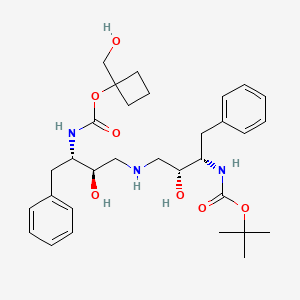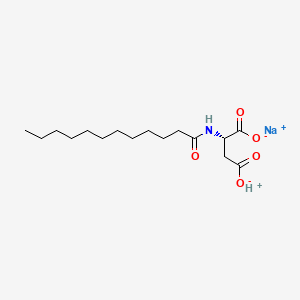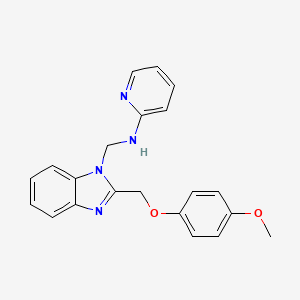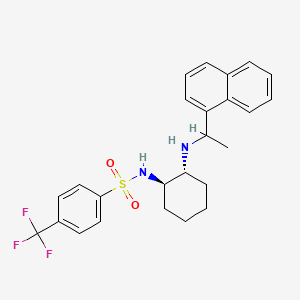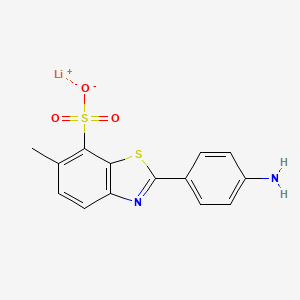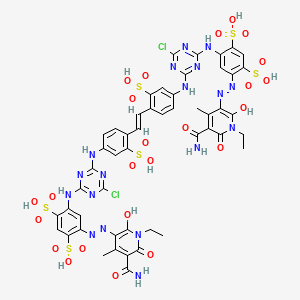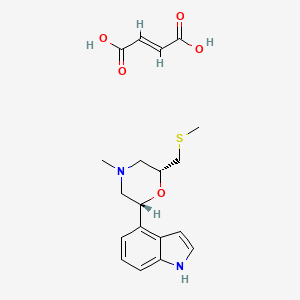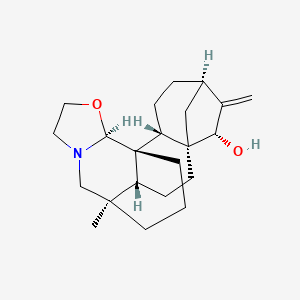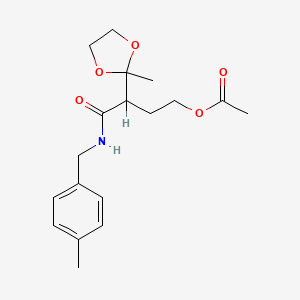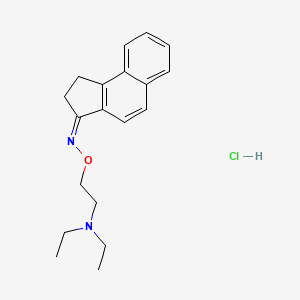
1,2-Dihydro-3H-benz(e)inden-3-one O-(2-(diethylamino)ethyl)oxime monohydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2-Dihydro-3H-benz(e)inden-3-one O-(2-(diethylamino)ethyl)oxime monohydrochloride is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a benzene ring fused to an indene moiety, an oxime functional group, and a diethylaminoethyl side chain. The monohydrochloride form indicates the presence of a hydrochloride salt, which can influence the compound’s solubility and stability.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Dihydro-3H-benz(e)inden-3-one O-(2-(diethylamino)ethyl)oxime monohydrochloride typically involves multiple steps:
Formation of the Indene Core: The indene core can be synthesized through a cyclization reaction of appropriate precursors, such as 1,2-dihydro-3H-benz(e)inden-3-one.
Oxime Formation: The oxime functional group is introduced by reacting the ketone with hydroxylamine under acidic or basic conditions.
Attachment of the Diethylaminoethyl Side Chain: The diethylaminoethyl group is attached through a nucleophilic substitution reaction, where the oxime reacts with a diethylaminoethyl halide.
Formation of the Monohydrochloride Salt: The final step involves the addition of hydrochloric acid to form the monohydrochloride salt, which enhances the compound’s solubility and stability.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of advanced catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography .
Análisis De Reacciones Químicas
Types of Reactions
1,2-Dihydro-3H-benz(e)inden-3-one O-(2-(diethylamino)ethyl)oxime monohydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the oxime group to an amine or other reduced forms.
Substitution: The diethylaminoethyl side chain can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophilic substitution reactions often involve halides or other leaving groups in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines .
Aplicaciones Científicas De Investigación
1,2-Dihydro-3H-benz(e)inden-3-one O-(2-(diethylamino)ethyl)oxime monohydrochloride has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials or as a precursor for industrial chemicals.
Mecanismo De Acción
The mechanism of action of 1,2-Dihydro-3H-benz(e)inden-3-one O-(2-(diethylamino)ethyl)oxime monohydrochloride involves its interaction with specific molecular targets and pathways:
Comparación Con Compuestos Similares
Similar Compounds
1,2-Dihydro-3H-benz(e)inden-3-one: A precursor in the synthesis of the target compound.
2,3-Dihydro-1H-benz(e)inden-1-one: Another related compound with similar structural features.
1H-Inden-1-one, 2,3-dihydro-: Shares the indene core structure.
Uniqueness
1,2-Dihydro-3H-benz(e)inden-3-one O-(2-(diethylamino)ethyl)oxime monohydrochloride is unique due to its combination of functional groups and the presence of the diethylaminoethyl side chain, which imparts distinct chemical and biological properties .
Propiedades
Número CAS |
157596-29-7 |
|---|---|
Fórmula molecular |
C19H25ClN2O |
Peso molecular |
332.9 g/mol |
Nombre IUPAC |
2-[(Z)-1,2-dihydrocyclopenta[a]naphthalen-3-ylideneamino]oxy-N,N-diethylethanamine;hydrochloride |
InChI |
InChI=1S/C19H24N2O.ClH/c1-3-21(4-2)13-14-22-20-19-12-11-17-16-8-6-5-7-15(16)9-10-18(17)19;/h5-10H,3-4,11-14H2,1-2H3;1H/b20-19-; |
Clave InChI |
URMJBGQDSQZKTJ-BLTQDSCZSA-N |
SMILES isomérico |
CCN(CC)CCO/N=C\1/CCC2=C1C=CC3=CC=CC=C23.Cl |
SMILES canónico |
CCN(CC)CCON=C1CCC2=C1C=CC3=CC=CC=C23.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


